Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746856
InChI: InChI=1S/C19H18Cl3N3O3S/c1-11-7-3-4-8-12(11)15(26)24-17(19(20,21)22)25-18(29)23-14-10-6-5-9-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)
SMILES:
Molecular Formula: C19H18Cl3N3O3S
Molecular Weight: 474.8 g/mol

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

CAS No.:

Cat. No.: VC15746856

Molecular Formula: C19H18Cl3N3O3S

Molecular Weight: 474.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate -

Specification

Molecular Formula C19H18Cl3N3O3S
Molecular Weight 474.8 g/mol
IUPAC Name methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate
Standard InChI InChI=1S/C19H18Cl3N3O3S/c1-11-7-3-4-8-12(11)15(26)24-17(19(20,21)22)25-18(29)23-14-10-6-5-9-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)
Standard InChI Key VDIAYXMVBDNUKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC

Introduction

Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with the molecular formula C19H18Cl3N3O3S and a molecular weight of approximately 474.8 g/mol . This compound features a unique structure that includes a trichloroethyl group, a carbamothioyl moiety, and a benzoate ester, contributing to its potential reactivity and biological activity.

Synthesis and Applications

The synthesis of methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves several key steps, including the formation of the trichloroethyl group and the incorporation of the carbamothioyl moiety. This compound has potential applications in various fields, including pharmaceuticals and agrochemicals, due to its complex structure and functional groups.

Related Compounds and Biological Activity

Compounds with similar structural features often exhibit significant biological activities. For example, related compounds such as 2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide have been studied for their potential biological activities. Interaction studies are crucial for understanding the behavior of these compounds in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator